molecular formula C19H16ClFN2O3 B3006480 N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888463-33-0

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B3006480
CAS No.: 888463-33-0
M. Wt: 374.8
InChI Key: HHVPEDPJBQCALN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 3-chloro-4-fluorophenyl group and an isobutyramido substituent. The chloro and fluoro substituents may enhance lipophilicity and metabolic stability, while the benzofuran scaffold could contribute to π-π stacking interactions in biological targets or polymer matrices .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-14(21)13(20)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVPEDPJBQCALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactionsThe isobutyramido group is then introduced via amide bond formation using isobutyric acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of tyrosine kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Use References
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 g/mol Chloro, phenyl, phthalimide core Polymer synthesis monomer
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide C₂₁H₂₄FN₂O₂ 367.43 g/mol 4-fluorophenyl, dimethylaminopropyl Pharmaceutical candidate
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) C₁₅H₁₅ClN₂O₂ 290.74 g/mol 3-chlorophenyl, tetrahydrofuran, cyclopropane Pesticide
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ 464.5 g/mol Biphenyl acetamido, 3-fluorophenyl Undisclosed (structural)
Target Compound : N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide C₁₉H₁₅ClF₂N₂O₃ 392.79 g/mol* 3-chloro-4-fluorophenyl, isobutyramido Hypothetical: Drug design N/A

*Calculated molecular weight based on formula.

Key Observations:

Core Structure: The target compound’s benzofuran core differentiates it from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide) . In contrast, cyprofuram (a pesticide) incorporates a cyclopropane and tetrahydrofuran moiety, emphasizing the role of ring saturation in pesticidal activity .

Halogenation Patterns: The 3-chloro-4-fluorophenyl group in the target compound provides dual halogenation, which may improve binding affinity compared to mono-halogenated analogues (e.g., 4-fluorophenyl in ’s compound) . Dual halogens could enhance hydrophobic interactions and resistance to oxidative metabolism.

Amide Substituents: The isobutyramido group in the target compound offers a branched alkyl chain, contrasting with the dimethylaminopropyl group in ’s carboxamide. The latter’s tertiary amine may confer basicity, influencing solubility and membrane permeability .

Functional and Application Differences

  • Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimides, leveraging its planar structure for polymer backbone rigidity. The target compound’s benzofuran core lacks the anhydride-forming capacity of phthalimides, limiting its utility in traditional polymer chemistry .
  • The target compound’s isobutyramido group may reduce toxicity compared to tertiary amines but requires empirical validation .
  • Pesticidal Activity : Cyprofuram () demonstrates that chloro-substituted aryl rings combined with carboxamide linkages are effective in agrochemicals. The target compound’s benzofuran scaffold might lack the steric or electronic features required for pesticidal target engagement .

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity: The chloro and fluoro substituents likely increase logP compared to non-halogenated analogues, improving membrane permeability but risking solubility limitations.
  • Metabolic Stability : Dual halogenation may slow hepatic metabolism relative to compounds like ’s biphenyl derivative, which lacks halogen protection .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C22H22ClF2N2O3
  • Molecular Weight: 426.8 g/mol
  • CAS Number: 888465-61-0

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the 3-chloro-4-fluorophenyl group is significant as it enhances the compound's interaction with biological targets.

Research indicates that this compound acts as an inhibitor of tyrosinase, an enzyme crucial in melanin production. Tyrosinase inhibitors are sought after for their applications in treating skin pigmentation disorders and potential neuroprotective effects in conditions like Parkinson's disease .

Key Findings:

  • Tyrosinase Inhibition: The compound has been shown to effectively inhibit tyrosinase from Agaricus bisporus, suggesting its potential utility in cosmetic and therapeutic applications related to hyperpigmentation .
  • Structure-Activity Relationship (SAR): The incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes has been linked to enhanced inhibitory activity against tyrosinase, as demonstrated through docking studies that reveal favorable interactions at the enzyme's catalytic site .

Biological Activity Overview

Biological Activity Description
Tyrosinase Inhibition Effective against Agaricus bisporus tyrosinase, with potential applications in skin care products and treatments for pigmentation disorders.
Neuroprotective Potential May offer protective effects against neurodegenerative diseases due to its ability to modulate melanin production, which is implicated in such conditions.

Case Studies and Research Findings

  • In Vitro Studies: In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of tyrosinase activity. These studies utilized both enzymatic assays and molecular modeling to confirm the binding affinity of the compound to the active site of tyrosinase .
  • Comparative Analysis: When compared with traditional tyrosinase inhibitors, compounds containing the 3-chloro-4-fluorophenyl moiety showed superior potency, indicating that structural modifications can lead to improved biological efficacy .
  • Pharmacological Applications: The dual functionality of this compound not only as a cosmetic agent but also as a potential therapeutic for neurodegenerative diseases highlights its versatility in pharmacological applications.

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